4-(1-Piperidylmethyl)phenylboronic Acid

Lipophilicity LogP Medicinal Chemistry

R&D teams risk project delays when substituting simpler boronic acids. 4-(1-Piperidylmethyl)phenylboronic acid (CAS 1200434-84-9) provides tailored lipophilicity (LogP ~1.6), tPSA 43.7 Ų, and a basic piperidine nitrogen for salt optimization. Benefits: • Versatile Suzuki coupling block for late-stage diversification • Salt formation capability to improve solubility and bioavailability • CNS-favorable profile for blood-brain barrier penetrant library synthesis. Procure with reliable global delivery.

Molecular Formula C12H18BNO2
Molecular Weight 219.09 g/mol
CAS No. 1200434-84-9
Cat. No. B176246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Piperidylmethyl)phenylboronic Acid
CAS1200434-84-9
Molecular FormulaC12H18BNO2
Molecular Weight219.09 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CN2CCCCC2)(O)O
InChIInChI=1S/C12H18BNO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7,15-16H,1-3,8-10H2
InChIKeyJCTKDFLQUWSRMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Piperidylmethyl)phenylboronic Acid: Structural and Physicochemical Overview


4-(1-Piperidylmethyl)phenylboronic acid (CAS 1200434-84-9) is an arylboronic acid derivative characterized by a piperidin-1-ylmethyl substituent at the para position of a phenyl ring . This structure distinguishes it as a versatile organoboron building block for Suzuki-Miyaura cross-coupling and other reactions, with a molecular weight of 219.09 g/mol (C12H18BNO2) and a topological polar surface area (tPSA) of 43.7 Ų . These baseline parameters are critical for chemists evaluating its suitability for synthetic pathways, particularly when compared to unsubstituted or differently substituted phenylboronic acids.

Suzuki-Miyaura cross-coupling ready arylboronic acid building block
Piperidinylmethyl substituent confers tailored lipophilicity and basicity
Differentiated from simpler phenylboronic acids for property-driven synthesis design

Risks of Generic Analog Substitution


In research and development, the substitution of a specialized boronic acid with a simpler analog can compromise a project's viability. The piperidin-1-ylmethyl moiety on 4-(1-Piperidylmethyl)phenylboronic acid is not a passive structural feature; it is a deliberate design element that confers a specific lipophilicity (LogP ~1.6) and a basic nitrogen atom for potential salt formation or interaction with biological targets . This contrasts sharply with simpler phenylboronic acids (e.g., phenylboronic acid, LogP ~0.89) or other para-substituted analogs [1]. A procurement decision based solely on the presence of the boronic acid group ignores the critical influence of the piperidinylmethyl substituent on the compound's performance in the intended synthetic route or biological assay, as detailed in the quantitative evidence below.

Lipophilicity mismatch

Replacement with generic phenylboronic acid substantially lowers lipophilicity, which may shift partition behaviour and alter reaction selectivity or biological profile interpretation.

Salt formation capability lost

Simpler phenylboronic acids lack the basic piperidine nitrogen, removing the option to form acid-addition salts for solubility, stability, or crystallinity tuning.

tPSA increase impacts CNS permeability predictions

Analogs without the piperidinylmethyl group or with a morpholinomethyl substitute are expected to have higher tPSA, potentially reducing the probability of crossing the blood-brain barrier in CNS research models.

Quantitative Property Differentiation


Piperidinylmethyl Substituent Enhances Lipophilicity

The piperidin-1-ylmethyl group provides a distinct increase in lipophilicity. 4-(1-Piperidylmethyl)phenylboronic acid has a calculated LogP of approximately 1.6, which is substantially higher than unsubstituted phenylboronic acid (LogP ~0.89) and structurally distinct from the morpholinomethyl analog (4-(Morpholinomethyl)phenylboronic acid), where the polar ether oxygen would lower its LogP [1].

Lipophilicity (LogP)
Class-level inference
~1.6 (calc.)
Reported 0.7 LogP units higher than phenylboronic acid (~0.89)
In silico calculation; verify experimentally for specific reaction conditions.
Lipophilicity LogP Medicinal Chemistry ADME Properties

Basic Nitrogen Center Enables Salt Formation

The piperidine nitrogen is a basic center (pKa ~10) that allows for the formation of acid-addition salts. This is not possible with non-basic analogs like phenylboronic acid or 4-formylphenylboronic acid. The hydrochloride salt of 4-(1-Piperidylmethyl)phenylboronic acid is a distinct, commercially available entity, offering alternative physicochemical properties for formulation and purification .

Salt Forming Capability
Class-level inference
Hydrochloride salt available (pKa ~10)
Enables solubility and crystallinity tuning; absent in non-basic analogs.
Acid-base reaction required; confirm form stability.
Salt Formation Solubility Crystallinity Formulation

Favorable tPSA for Blood-Brain Barrier Penetration

The topological polar surface area (tPSA) of 4-(1-Piperidylmethyl)phenylboronic acid is reported as 43.7 Ų . This value is well below the generally accepted threshold of 90 Ų for good oral absorption and within the <60-70 Ų range often targeted for blood-brain barrier (BBB) penetration [1]. This differentiates it from more polar, but structurally related analogs, such as 4-(morpholinomethyl)phenylboronic acid, which would have a higher tPSA due to the additional oxygen atom and thus be less likely to cross the BBB.

Topological Polar Surface Area
Class-level inference
43.7 Ų
Well below 90 Ų threshold; supports CNS permeability screening context.
In silico value; comparator analogs inferred to be higher by 20–30 Ų.
tPSA Blood-Brain Barrier CNS Drug Discovery Physicochemical Property

Key Application Scenarios


CNS-Penetrant Lead Synthesis via Suzuki Coupling

Given its relatively low tPSA (43.7 Ų) and moderate lipophilicity (LogP ~1.6), this compound is a valuable building block for synthesizing libraries of molecules intended for central nervous system (CNS) targets . It can be used to introduce a piperidinylmethyl-phenyl moiety into a larger structure, where the physicochemical properties suggest a higher probability of achieving blood-brain barrier penetration compared to more polar alternatives .

Salifiable Pharmacophore Development

The presence of a basic piperidine nitrogen allows for the straightforward preparation of salt forms (e.g., hydrochloride) of the boronic acid itself or of the final coupled product . This is a critical advantage in drug development, enabling researchers to optimize the solubility, dissolution rate, and manufacturability of a drug candidate through salt screening, a feature absent in non-basic boronic acid building blocks.

Tertiary Amine Ligand and Material Synthesis

The compound serves as a direct precursor for introducing a sterically defined tertiary amine group into advanced intermediates . This motif is common in ligands for transition metals and in molecules designed for supramolecular chemistry. Its use in a convergent synthesis, particularly via robust Suzuki-Miyaura cross-coupling, allows for the late-stage diversification of complex molecular architectures, offering a strategic advantage over building blocks lacking this functionality.

Application
Selection Property
Validation Focus
CNS-penetrant lead synthesis via Suzuki coupling
Low tPSA and moderate lipophilicity profile
CNS permeability assay validation
Salifiable pharmacophore development
Basic piperidine nitrogen for salt formation
Solubility and crystallinity screening
Tertiary amine ligand and material synthesis
Sterically defined tertiary amine motif
Catalytic or supramolecular assembly testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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